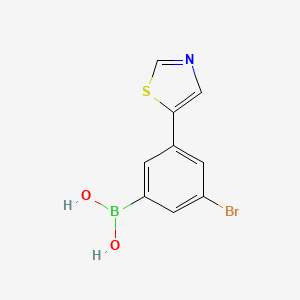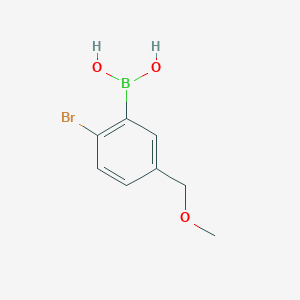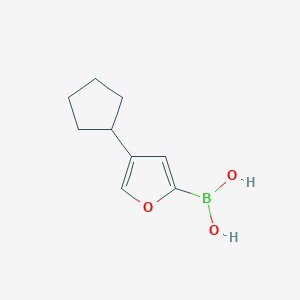
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid is a boronic acid derivative that contains a bromine atom, a thiazole ring, and a phenyl ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid is coupled with a brominated thiazole under mild conditions .
Industrial Production Methods
Industrial production of (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their high yield, mild reaction conditions, and the ability to tolerate a wide range of functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic sites of the proteasome, preventing the degradation of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-3-boronic acid: Another boronic acid derivative with similar reactivity but different structural features.
Phenylboronic acid: Lacks the bromine and thiazole groups, making it less versatile in certain reactions.
Uniqueness
(3-Bromo-5-(thiazol-5-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a thiazole ring, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C9H7BBrNO2S |
|---|---|
Poids moléculaire |
283.94 g/mol |
Nom IUPAC |
[3-bromo-5-(1,3-thiazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO2S/c11-8-2-6(9-4-12-5-15-9)1-7(3-8)10(13)14/h1-5,13-14H |
Clé InChI |
ONRQULQVFRRDFB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)Br)C2=CN=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)


![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083943.png)




![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)

